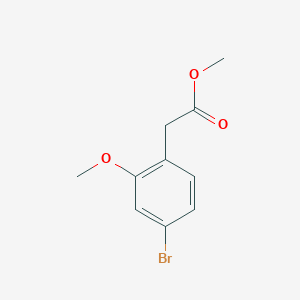

2-(4-ブロモ-2-メトキシフェニル)酢酸メチル

説明

Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(4-bromo-2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成ビルディングブロック

2-(4-ブロモ-2-メトキシフェニル)酢酸メチル: は有機合成において重要な化合物であり、複雑な分子を構築するためのビルディングブロックとして役立ちます。 そのブロモ基とメトキシ基は、炭素-炭素結合と炭素-ヘテロ原子結合の構築において基本的な求核置換反応のための汎用性の高い試薬となっています .

医薬品中間体

この化合物は、医薬品の合成における中間体として作用することができます。 ブロモ基の存在により、さらなる官能基化が可能になり、これは特に抗ウイルス剤や抗癌剤の分野において、新薬の開発に不可欠です .

分析化学

分析化学において、この化合物はクロマトグラフィー分析における標準物質または参照物質として使用することができ、複雑な混合物中の類似化合物を識別または定量化するのに役立ちます。

これらの各用途は、科学研究および産業用途における2-(4-ブロモ-2-メトキシフェニル)酢酸メチルの汎用性と重要性を示しています。 その多機能性は、さまざまな化学変換を可能にし、さまざまな研究および生産分野において貴重な資産となっています .

作用機序

Target of Action

Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a type of organoboron reagent . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as Methyl 2-(4-bromo-2-methoxyphenyl)acetate, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(4-bromo-2-methoxyphenyl)acetate are primarily those involving carbon–carbon bond formation . The compound’s role in SM coupling reactions can lead to the synthesis of a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . The compound’s lipophilicity, as indicated by its iLOGP value of 2.58, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the SM coupling reaction .

Action Environment

The action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment .

特性

IUPAC Name |

methyl 2-(4-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBSVSYZDNKNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

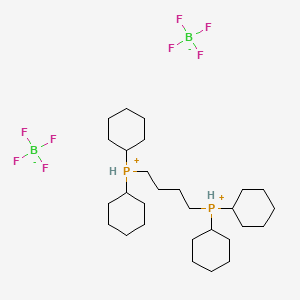

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)